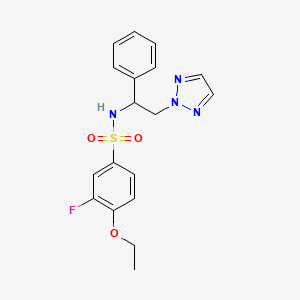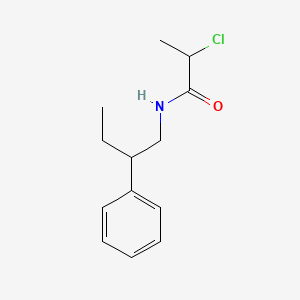
2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in a variety of natural and synthetic products exhibiting a variety of biological activities . Trifluoroacetic acid is a strong acid often used as a counterion in pharmaceuticals .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .Chemical Reactions Analysis
The chemical reactions involving azetidines can vary widely depending on the specific compound and reaction conditions. For example, azetidines can undergo reactions such as ring-opening, substitution, and addition reactions .作用机制
The mechanism of action of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, potentially through the modulation of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) has a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to modulate certain signaling pathways in the body, potentially leading to a variety of other effects.
实验室实验的优点和局限性
One advantage of using 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) in lab experiments is its potential for use in the development of new cancer treatments and neuroprotective agents. Additionally, this compound has a relatively simple synthesis method, making it easy to produce in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, particularly at high doses.
未来方向
There are a variety of future directions for the study of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid). One potential direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, the toxicity of this compound needs to be further studied to determine its safety for use in humans.
合成方法
The synthesis of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) is a complex process that involves multiple steps. The first step involves the reaction of 2-cyanopyrimidine with cyclopropylamine to form 2-(azetidin-3-yl)-5-cyclopropylpyrimidine. The second step involves the reaction of this compound with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt of the compound.
科学研究应用
2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
安全和危害
属性
IUPAC Name |
2-(azetidin-3-yl)-5-cyclopropylpyrimidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2C2HF3O2/c1-2-7(1)8-5-12-10(13-6-8)9-3-11-4-9;2*3-2(4,5)1(6)7/h5-7,9,11H,1-4H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUWTYYBRSWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2)C3CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

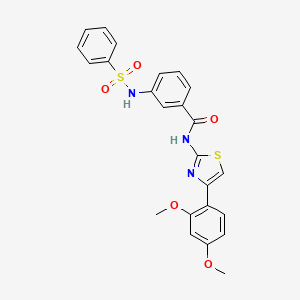
![N~4~-(3-chlorophenyl)-N~6~-(2-cyclohex-1-en-1-ylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971494.png)
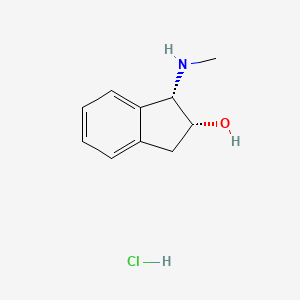

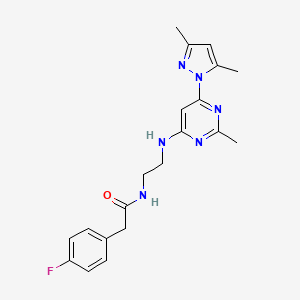
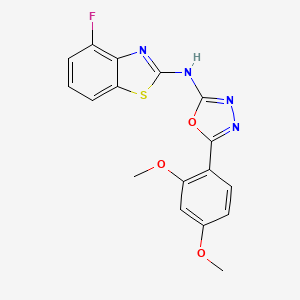
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2971501.png)

![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide](/img/structure/B2971503.png)
![6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2971504.png)
![N-(4-acetylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2971506.png)

